

Application Note: Inducing Telomerase Activity In Vitro with TA-65

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Audience: Researchers, scientists, and drug development professionals.

Note: The scientific literature extensively documents the telomerase activator TA-65. It is presumed that the topic "**RM-65**" is a typographical error, and this document will refer to TA-65, a purified small-molecule activator from the root of Astragalus membranaceus.[1][2]

Introduction

Telomeres are repetitive nucleotide sequences at the ends of linear chromosomes that protect them from degradation and fusion.[3] Due to the "end replication problem," telomeres shorten with each cell division, acting as a molecular clock that leads to replicative senescence.[4] The enzyme telomerase, a reverse transcriptase (TERT), counteracts this shortening by adding telomeric repeats.[4] While highly active in stem and cancer cells, most somatic cells have insufficient telomerase activity to prevent telomere attrition.[5]

TA-65 is a natural product-derived, small-molecule activator of telomerase.[1][3] It has been shown to upregulate telomerase activity in a variety of cell types in vitro, making it a valuable tool for studying the effects of telomere biology on cellular aging, immune function, and disease.[1][6] TA-65 acts in a telomerase-dependent manner, primarily by increasing the expression of the catalytic subunit, TERT.[1][2] This application note provides a summary of its mechanism, quantitative effects, and detailed protocols for its use in a research setting.

Mechanism of Action



TA-65's primary mechanism of action is the transcriptional upregulation of the TERT gene.[6] Studies suggest this is mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[6][7] Activation of the MAPK pathway leads to increased expression of the transcription factor c-Myc, which in turn binds to the TERT promoter to drive its expression.[7] [8] The resulting increase in TERT protein allows for the assembly of functional telomerase enzymes, which then act to elongate critically short telomeres, thereby rescuing cells from DNA damage and delaying senescence.[1][2]



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Caption: Proposed signaling pathway for TA-65-mediated telomerase activation.

Quantitative Data Summary

The efficacy of TA-65 has been quantified in various in vitro models. The tables below summarize the reported effects on telomerase activity and TERT mRNA expression.

Table 1: Effect of TA-65 on Telomerase Activity

Cell Type	Concentration(s)	Treatment Duration	Fold Increase in Activity	Reference(s)
Mouse Embryonic Fibroblasts	1 μΜ - 10 μΜ	24 hours - 5 days	~2-fold	[1][9]
Human T-cells	Not Specified	Not Specified	1.3 to 3.3-fold	[6]

| Human Neonatal Keratinocytes| 30 nM - 100 nM | 24 - 48 hours | 2 to 3-fold |[9][10] |

Table 2: Effect of TA-65 or Related Activators on TERT mRNA Expression



Compound	Cell/Tissue Type	Fold Increase in mRNA	Reference(s)
TAT2 (TA-65)	Human CD8+ T- cells	~8-fold	[1]

| TA-65 | Mouse Liver (in vivo) | ~10-fold |[1][9] |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with TA-65

This protocol outlines the general procedure for treating adherent or suspension cells with TA-65 to prepare for downstream analysis.

A. Materials

- Cell line of interest (e.g., primary human fibroblasts, MEFs, Jurkat T-cells)
- Complete cell culture medium
- TA-65 (T.A. Sciences)
- Vehicle control (e.g., DMSO, sterile PBS)
- Cell culture flasks or plates
- Standard cell culture equipment (incubator, biosafety cabinet, centrifuge)

B. Procedure

- Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest (typically 60-70% confluency for adherent cells).
- Preparation of TA-65 Stock: Prepare a concentrated stock solution of TA-65 in the appropriate vehicle (e.g., 10 mM in DMSO). Store according to the manufacturer's instructions.



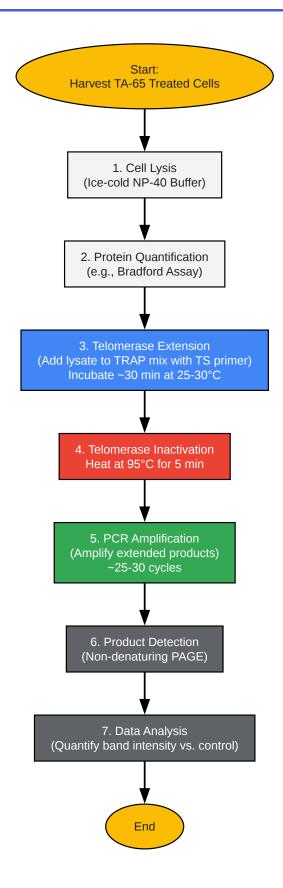
• Treatment:

- Allow cells to adhere or stabilize for 24 hours after seeding.
- Prepare working concentrations of TA-65 by diluting the stock solution in a complete culture medium. Typical final concentrations range from 10 nM to 10 μΜ.[1]
- Prepare a vehicle control medium containing the same final concentration of the vehicle as the highest TA-65 dose.
- Remove the old medium from the cells and replace it with the TA-65-containing medium or vehicle control medium.
- Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours to 5 days).[1]
- Harvesting: Harvest the cells for downstream analysis. For telomerase activity assays, proceed immediately to cell lysis (Protocol 2). For RNA analysis, lyse cells directly in an appropriate buffer for RNA extraction (Protocol 3).

Protocol 2: Measurement of Telomerase Activity by TRAP Assay

The Telomeric Repeat Amplification Protocol (TRAP) is a highly sensitive, PCR-based method to measure telomerase activity.[11][12][13] This protocol is adapted from non-radioactive, gel-based detection methods.[11][12]





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Caption: Experimental workflow for the Telomeric Repeat Amplification Protocol (TRAP).



A. Materials

- Harvested cell pellets (from Protocol 1)
- Ice-cold NP-40 Lysis Buffer (10 mM Tris-HCl pH 7.5, 1 mM MgCl₂, 1 mM EGTA, 0.5% CHAPS or NP-40, 10% Glycerol, 5 mM β-mercaptoethanol, RNase inhibitor)
- TRAP Reaction Mix (TRAP buffer, dNTPs, TS primer, ACX reverse primer, internal control template, Taq polymerase)
- Thermocycler
- Non-denaturing polyacrylamide gel (10-12%)
- Gel electrophoresis apparatus
- DNA stain (e.g., SYBR Green) and imaging system
- B. Procedure
- Cell Lysis:
 - Resuspend ~100,000 cells in 40 μL of ice-cold NP-40 lysis buffer.[11]
 - Incubate on ice for 30 minutes.[11]
 - Centrifuge at 14,000 x g for 20 minutes at 4°C.
 - Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube. This lysate contains the active telomerase.
- Telomerase Extension:
 - Prepare a TRAP master mix containing buffer, dNTPs, a forward primer (TS), and a fluorescently labeled reverse primer (ACX).
 - \circ Add 1-2 µL of cell lysate to the TRAP reaction mix.

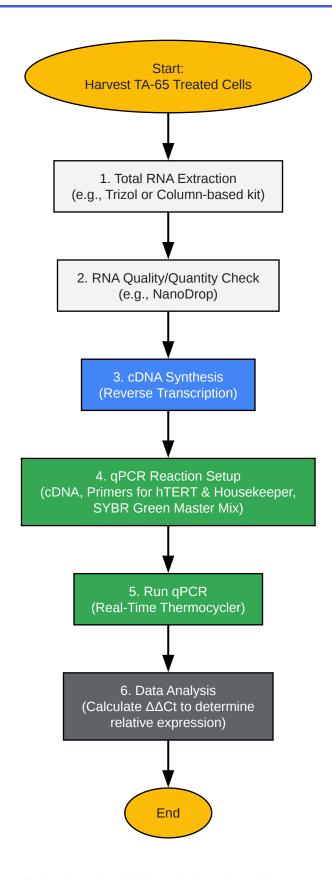


- Include a positive control (e.g., lysate from a cancer cell line like HCT116) and a negative control (lysis buffer only or RNase-treated lysate).
- Incubate the reaction at 25-30°C for 30-40 minutes to allow telomerase to add telomeric repeats to the TS primer.[11][12]
- PCR Amplification:
 - Transfer the tubes to a thermocycler.
 - First, inactivate telomerase by heating to 95°C for 5 minutes.[11]
 - Perform 25-30 cycles of PCR amplification (e.g., 95°C for 30s, 52-60°C for 30s, 72°C for 45s).[11]
- Detection and Analysis:
 - Mix the PCR products with loading dye and run on a 10-12% non-denaturing polyacrylamide gel.
 - Stain the gel with a DNA stain and visualize using an appropriate imaging system.
 - Telomerase activity is indicated by a characteristic ladder of bands with 6-bp increments.
 - Quantify the intensity of the ladder relative to the internal control band to compare activity between samples.

Protocol 3: Quantification of hTERT mRNA by RT-qPCR

This protocol describes how to measure the relative expression of the human telomerase catalytic subunit (hTERT) gene.[14][15]





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